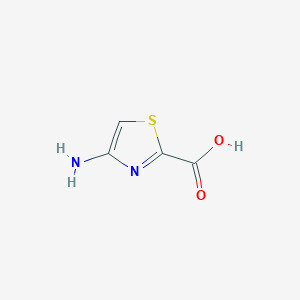

4-Aminothiazole-2-carboxylic acid

Übersicht

Beschreibung

4-Aminothiazole-2-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, a five-membered ring with a sulfur and nitrogen atom at positions 1 and 3, respectively. This compound is known for its diverse biological activities and is widely used in medicinal chemistry for the development of various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminothiazole-2-carboxylic acid typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Another method involves the reaction of methyl chloroacrylate with thiourea, which also yields the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Agents

4-Aminothiazole-2-carboxylic acid has been explored as a scaffold for developing new antimicrobial agents. A notable study modified the antibiotic thiolactomycin to create derivatives based on the 2-aminothiazole-4-carboxylate structure. These derivatives exhibited potent activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml, outperforming existing treatments like isoniazid (INH) .

Anti-inflammatory Drugs

The compound also serves as an intermediate in synthesizing anti-inflammatory drugs. Its structural properties allow for modifications that enhance efficacy against inflammatory pathways, making it a valuable asset in drug design.

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is utilized in formulating pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant metabolism can enhance crop protection against pests and diseases. Research indicates that compounds derived from this scaffold can lead to more effective agrochemicals with reduced environmental impact .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to investigate enzyme inhibition mechanisms. It has been shown to inhibit the β-ketoacyl synthase enzyme (mtFabH), crucial in the fatty acid synthesis pathway of mycobacteria. This inhibition is significant for developing new treatments for tuberculosis .

Analytical Chemistry

Biomarker for Cyanide Poisoning

Recent studies have identified this compound as a potential biomarker for cyanide poisoning. Its detection in biological samples post-cyanide exposure highlights its utility in forensic science. Advanced techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to quantify this compound accurately in complex matrices like blood .

Material Science

Synthesis of Novel Materials

The compound contributes to material science through its role in synthesizing polymers and coatings with unique properties. Research has demonstrated that incorporating thiazole derivatives can enhance the mechanical and thermal stability of materials, making them suitable for various industrial applications .

Table 1: Summary of Applications of this compound

Wirkmechanismus

The mechanism of action of 4-Aminothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the activity of certain enzymes essential for bacterial cell wall synthesis. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Aminothiazole: Another thiazole derivative with similar biological activities.

4-Methylthiazole-2-carboxylic acid: A derivative with a methyl group at the 4-position, exhibiting different reactivity and biological properties.

Thiazole-4-carboxylic acid: Lacks the amino group but shares the carboxylic acid functionality.

Uniqueness: 4-Aminothiazole-2-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the thiazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields .

Biologische Aktivität

4-Aminothiazole-2-carboxylic acid (4-ATCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with 4-ATCA, focusing on its role in antimicrobial activity, anticancer properties, and its potential as a biomarker in cyanide poisoning. The information is derived from diverse sources including peer-reviewed journals and research articles.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₅N₃O₂S

- Molecular Weight : 173.18 g/mol

- Functional Groups : Amino group (-NH₂), carboxylic acid (-COOH), and thiazole ring.

Antimicrobial Activity

Recent studies have highlighted the potential of 4-ATCA as an antimicrobial agent, particularly against resistant strains of bacteria.

4-ATCA acts as a metallo-beta-lactamase (MBL) inhibitor, which is crucial given the rise of antibiotic resistance. MBLs can hydrolyze beta-lactam antibiotics, rendering them ineffective. Research has shown that 4-ATCA derivatives can restore the efficacy of carbapenems against MBL-producing bacteria, suggesting a promising avenue for overcoming antibiotic resistance .

Efficacy Against Specific Pathogens

A study identified several 2-aminothiazole derivatives, including 4-ATCA, that exhibited potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml . This positions 4-ATCA as a potential lead compound for developing new anti-tubercular agents.

Anticancer Properties

The anticancer potential of 4-ATCA has also been explored, particularly through its derivatives.

Cytotoxicity Studies

Research indicates that certain derivatives of 4-ATCA demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 2-aminothiazoles have shown effectiveness against hepatocellular carcinoma and other cancer types . The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Role as a Biomarker in Cyanide Poisoning

This compound has been investigated for its utility as a biomarker for cyanide exposure.

Analytical Methods

Advanced techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been employed to quantify levels of ATCA in biological samples post-cyanide administration. This approach allows for sensitive detection and could facilitate timely diagnosis and treatment in cases of cyanide poisoning .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-amino-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-2-1-9-3(6-2)4(7)8/h1H,5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXICKBJAKGRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.